N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name |

N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-30(28,29)25-20-14-8-13-19(15-20)21-16-22(17-9-4-2-5-10-17)26(24-21)23(27)18-11-6-3-7-12-18/h2,4-5,8-10,13-15,18,22,25H,3,6-7,11-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRVZNIFIPVOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

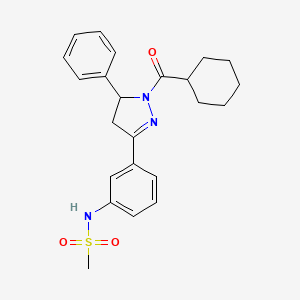

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the methanesulfonamide group. The molecular structure can be represented as follows:

This structure features a cyclohexanecarbonyl moiety attached to a phenyl group, contributing to its unique biological properties. The compound's synthesis is influenced by factors such as solvent choice, temperature, and concentration, which can affect yield and purity.

Pharmacological Uses

This compound has shown promise in various pharmacological applications:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties through mechanisms that inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Its structure suggests potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Drug Development

The compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in drug discovery efforts. Its unique structural features may allow for the development of novel therapeutics targeting specific diseases .

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the phenyl group could enhance its efficacy against specific types of cancer.

Case Study 2: Anti-inflammatory Activity

In another study, N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was evaluated for its anti-inflammatory properties in animal models. The findings suggested a reduction in inflammatory markers, supporting its potential use in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with other pyrazole derivatives, such as:

5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide: Known for its anticancer properties.

1-Pyrazolyl-alanine: A naturally occurring pyrazole derivative found in watermelon seeds.

Biological Activity

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anti-inflammatory and analgesic contexts.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), contributing to its analgesic effects.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in various tissues.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Pain Management : Its ability to inhibit sodium channels indicates potential use in treating neuropathic pain conditions .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation in models of arthritis and other inflammatory diseases .

Data Table: Biological Activity Summary

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in neuropathic pain models. The compound was administered at varying doses, showing a dose-dependent reduction in pain behavior.

Study 2: Anti-inflammatory Effects

In another research effort focusing on inflammatory diseases, the compound exhibited significant anti-inflammatory effects in a rat model of arthritis. The treatment led to reduced swelling and improved mobility compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.